molecular formula C10H9NO3 B13454746 Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

Cat. No.: B13454746
M. Wt: 191.18 g/mol
InChI Key: IHMITYCPTARJKR-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a pyridine-based heterocyclic compound featuring a methoxy group at position 6, an ethynyl substituent at position 5, and a methyl ester at position 2. Pyridine carboxylates are often studied for their pharmacological properties, such as enzyme inhibition or receptor binding, and their reactivity patterns in synthetic chemistry .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-5-8(10(12)14-3)6-11-9(7)13-2/h1,5-6H,2-3H3

InChI Key

IHMITYCPTARJKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Ethynylation: Introduction of the ethynyl group at the 5-position can be achieved using ethynylation reagents under appropriate conditions.

    Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents.

    Esterification: The carboxylate ester group is formed at the 3-position through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The ethynyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.

Scientific Research Applications

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups may play a role in binding to target sites, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural features can be compared to analogous pyridine derivatives to infer reactivity, stability, and applications. Below is a systematic analysis:

Substituent Effects at Position 5

  • Ethynyl vs. Cyano/Thioxo Groups: Ethynyl (C≡CH): Introduces linear geometry and π-bond reactivity, enabling click chemistry or Sonogashira coupling. Cyano (CN): In Ethyl 5-cyano-2-methyl-6-thioxo-1,6-dihydro-3-pyridinecarboxylate , the cyano group increases polarity and hydrogen-bonding capacity, affecting solubility (pKa ~4.02 for ethyl 6-methylpyridine-3-carboxylate ).

Substituent Effects at Position 6

  • Methoxy vs. Methyl/Chloro Groups :
    • Methoxy (OCH₃) : Electron-donating, increasing electron density on the pyridine ring. This may stabilize intermediates in nucleophilic substitution reactions compared to chloro or methyl groups.
    • Chloro (Cl) : In Methyl 6-chloro-5-methylpyridine-3-carboxylate , the chloro group is electron-withdrawing, directing electrophilic attacks to specific ring positions.
    • Methyl (CH₃) : Ethyl 6-methylpyridine-3-carboxylate shows moderate solubility in organic solvents, with a pKa of ~4.02, suggesting methoxy’s higher basicity.

Ester Group Variations

  • Methyl vs. Ethyl Esters: Methyl esters (e.g., Methyl 6-methylpyridine-3-carboxylate derivatives ) typically exhibit lower molecular weight and higher volatility than ethyl esters. Ethyl esters may offer better solubility in nonpolar solvents .

Data Table: Key Properties of Analogous Compounds

Compound Name Substituents (Positions) Molecular Weight pKa (Predicted) Key Reactivity/Applications Reference
Ethyl 6-methylpyridine-3-carboxylate 6-CH₃, 3-COOEt 179.21 g/mol 4.02 Intermediate in drug synthesis
Methyl 6-chloro-5-methylpyridine-3-carboxylate 6-Cl, 5-CH₃, 3-COOMe 185.61 g/mol N/A Cross-coupling reactions
Ethyl 5-cyano-6-thioxo-2-methylpyridine-3-carboxylate 5-CN, 6-S=O, 2-CH₃ 222.26 g/mol N/A Hydrogen-bonding motifs in crystals
Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate (Target) 5-C≡CH, 6-OCH₃, 3-COOMe ~207.19 g/mol* ~3.8–4.5* Potential for click chemistry Inferred

*Estimated based on analogs.

Biological Activity

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyridine structure, which is known to influence its biological interactions. The presence of the ethynyl and methoxy groups enhances its reactivity and selectivity towards various biological targets.

Structure

ComponentDescription
Ethynyl GroupContributes to biological activity
Methoxy GroupIncreases lipophilicity
Pyridine RingEssential for receptor binding

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

The anticancer activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cancer progression. For instance, it has been reported to have an IC50 value of 1.46 µM against VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth . Additionally, it has demonstrated efficacy against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .

Case Studies

  • Study on Human Tumor Cell Lines :
    • Cell Lines Tested : HeLa, HCT116, A375
    • Results : Significant inhibition of cellular proliferation was observed, indicating potential as an anticancer agent .
  • In Vivo Studies :
    • Model Used : SW620 colorectal carcinoma xenografts in mice.
    • Findings : The compound reduced tumor growth rates when administered orally, showcasing its bioavailability and therapeutic potential .

Other Biological Activities

Beyond anticancer properties, this compound may exhibit other biological activities such as antimicrobial effects. Preliminary evaluations suggest that it could act against certain bacterial strains, although further investigations are needed to confirm these findings.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityTarget/Cell LineIC50 (µM)Notes
AnticancerVEGFR-2 kinase1.46Inhibits angiogenesis
AnticancerCDK20.36Selective inhibition
AnticancerCDK91.8Selective inhibition
CytotoxicityHeLaN/ASignificant inhibition observed
CytotoxicityHCT116N/ASignificant inhibition observed
CytotoxicityA375N/ASignificant inhibition observed

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